molecular formula C9H13N B1266198 2-tert-Butylpyridine CAS No. 5944-41-2

2-tert-Butylpyridine

Cat. No. B1266198
CAS RN: 5944-41-2
M. Wt: 135.21 g/mol
InChI Key: UUIMDJFBHNDZOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 2-aminopyridines, closely related to 2-tert-Butylpyridine, involves multicomponent reactions (MCRs), offering a viable and innovative strategy for the one-step synthesis of multifaceted heterocycles. These methods are recognized for their noteworthy physiological, biological, and pharmacological behavior, underscoring the exceptional status of 2-aminopyridines among heterocycles (Sharma & Sinha, 2023).

Molecular Structure Analysis

The molecular structure of 2-tert-Butylpyridine is significantly influenced by the presence of the tert-butyl group, which can affect the electronic distribution within the pyridine ring. Studies involving palladium complexes with substituted 2-arylpyridines and their derivatives provide insights into the bonding and structural variations that can occur in compounds closely related to 2-tert-Butylpyridine (Pazderski & Abramov, 2023).

Scientific Research Applications

1. Solar Cell Technology

2-tert-Butylpyridine and its derivatives, such as 4-tert-butylpyridine, play a crucial role in improving the performance of dye-sensitized solar cells. The addition of 4-tert-butylpyridine to redox electrolytes in these cells significantly enhances their efficiency. This improvement is attributed to a shift in the band edge of TiO2 toward negative potentials and an increase in the electron lifetime. These changes result in a higher open-circuit potential and more efficient energy conversion (Boschloo, Häggman, & Hagfeldt, 2006). Furthermore, the adsorption of 4-tert-butylpyridine on the TiO2 surface in solar cells has been extensively studied, providing insights into its mechanism of improving the fill factor and open-circuit voltage of the cells (Xiong et al., 2008).

2. Organic Synthesis and Catalysis

4-tert-Butylpyridine is a beneficial additive in the Ni(II)/Cr(II)-mediated coupling reaction in organic synthesis. Its addition leads to more homogeneous reactions, enhanced reproducibility, and the inhibition of homo-coupling, which is crucial for the development of complex organic molecules (Stamos et al., 1997). Additionally, 2,4,6-Tri-tert-butylpyridinium salts, which are sterically hindered, have been demonstrated as effective catalysts for highly stereoselective glycosylation reactions. This application leverages their unique ability to mediate protonation through a single hydrogen bond, rather than the typical Brønsted acid pathway (Ghosh, Mukherji, & Kancharla, 2019).

3. Zeolite Characterization

2,6-Di-tert-butylpyridine has been used as a probe molecule for investigating the external acidity in hierarchical zeolites. This approach is vital for understanding the surface properties and reactivity of zeolites in various chemical processes, including catalysis (Góra-Marek, Tarach, & Choi, 2014).

4. Investigation of Semiconductor Interfaces

In solid-state dye-sensitized solar cells, 4-tert-butylpyridine functions as an additive that increases the photovoltaic performance. Investigations have revealed that it aids in aligning energy levels and extending electron lifetimes, thereby enhancing the overall efficiency of the solar cells (Yang et al., 2018).

Safety And Hazards

2-tert-Butylpyridine may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2,6-Di-tert-butylpyridine was used as a proton trapping agent to investigate the living polymerization of isobutylene . It was also used with cerric ammonium nitrate in the α-enolation of aldehydes leading to 1,4-dicarbonyl systems . These applications suggest potential future directions for the use of this compound.

properties

IUPAC Name

2-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIMDJFBHNDZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208160
Record name 2-(t-Butyl)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylpyridine

CAS RN

5944-41-2
Record name 2-(t-Butyl)-pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(t-Butyl)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
RF Francis, W Davis, JT Wisener - The Journal of Organic …, 1974 - ACS Publications
… identified as tetrahydropyridine 8 and 2-tert-butylpyridine (3) (… preparative glc and identified as 2-tertbutylpyridine (nmr, ir) … of a mixture of tetrahydropyridine 8 and 2- tert-butylpyridine (3). …
Number of citations: 59 pubs.acs.org
PB Terent'ev, MI Rakhimi, AN Kost - Chemistry of Heterocyclic Compounds, 1979 - Springer
… One of them, 3-hydroxy-4-(2-pyridyl)-6-methyl-2-tertbutylpyridine (Vl), is the normal reaction product from the cycloaddition of oxazoles II to vinylpyridine I. A singlet of the nine protons in …
Number of citations: 1 link.springer.com
R McLellan, AR Kennedy, RE Mulvey… - … A European Journal, 2017 - Wiley Online Library
… Li[NMe 2 BH 3 ] (I), 2-tert-butylpyridine and H 2 (Scheme 2A). To be consistent with our hypothesis we expect that 2-tert-butylpyridine will act as a LiH storage/release vessel during the …
KL Simison, CD Stokes, JJ Harrison, RF Storey - Macromolecules, 2006 - ACS Publications
… On the basis of the work by Bae and Faust, 27 we included in our study the partially hindered pyridine, 2-tert-butylpyridine (2tBP). Faust et al. obtained about 67% depletion of tert-…
Number of citations: 88 pubs.acs.org
HC Brown, KK Wang - … des Travaux Chimiques des Pays‐Bas, 1979 - Wiley Online Library
… Pyridine is fully coordinated, but the extent of coordination decreases with increasing steric requirements of the 2-alkyl substituent, becoming essentially zero with 2-tert-butylpyridine …
Number of citations: 14 onlinelibrary.wiley.com
DW Boykin, P Balakrishnan… - Magnetic resonance in …, 1985 - Wiley Online Library
… The largest effects are noted for 2‐tert‐butylpyridine N‐oxide (8) and 2,6‐dimethylpyridine N‐oxide (12). Similarly, the 17 O chemical shift of 15 is deshielded by 18 ppm compared with …
J Laakia, A Adamov, M Jussila… - Journal of the …, 2011 - ACS Publications
… For pyridine and 2-tert-butylpyridine, only protonated molecules could be efficiently formed in the conditions used. For 1- and 2-naphthol it was observed that in hexane the protonated …
Number of citations: 43 pubs.acs.org
R McLellan, AR Kennedy, SA Orr… - Angewandte Chemie …, 2017 - Wiley Online Library
… 13a , 13b Further, 1t Li proved effective in control hydrometalation reactions with benzophenone, 13a thus indicating the dual role of 2-tert-butylpyridine as a hydrocarbon-soluble Li−H …
Number of citations: 34 onlinelibrary.wiley.com
DL Morgan, JJ Harrison, CD Stokes, RF Storey - Macromolecules, 2011 - ACS Publications
… Relative basicities of organic bases in nonaqueous solution have been reported, (7) and these data show that a 2-alkylpyridine such as 2-tert-butylpyridine is a weaker base than 2,6-…
Number of citations: 32 pubs.acs.org
SJ Geier, AL Gille, TM Gilbert, DW Stephan - Inorganic chemistry, 2009 - ACS Publications
… The corresponding reactions of 2,6-diphenylpyridine or 2-tert-butylpyridine with B(C 6 F 5 ) 3 showed no evidence of adduct formation and upon exposure to H 2 afforded [(2,6-Ph 2 )C 5 …
Number of citations: 130 pubs.acs.org

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